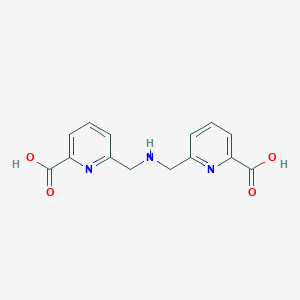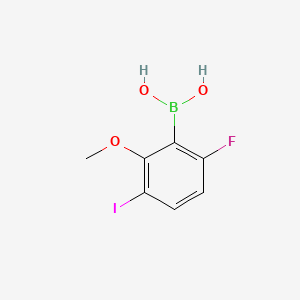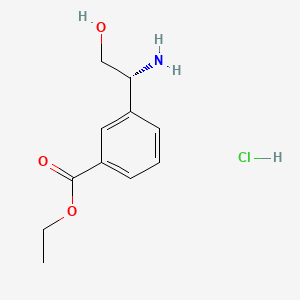
Ethyl (R)-3-(1-amino-2-hydroxyethyl)benzoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl ®-3-(1-amino-2-hydroxyethyl)benzoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an ethyl ester group, an amino group, and a hydroxyethyl group attached to a benzoate moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-3-(1-amino-2-hydroxyethyl)benzoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzoate moiety.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced through a reaction with an appropriate reagent, such as ethylene oxide or ethylene glycol.
Amination: The amino group is introduced via a reductive amination reaction, where an aldehyde or ketone intermediate is reacted with an amine in the presence of a reducing agent.
Esterification: The ethyl ester group is introduced through an esterification reaction using ethanol and an acid catalyst.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of Ethyl ®-3-(1-amino-2-hydroxyethyl)benzoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Ethyl ®-3-(1-amino-2-hydroxyethyl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an alkylamine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles such as alcohols, amines, or thiols are used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alkylamine.
Substitution: Formation of different esters or amides depending on the nucleophile used.
科学研究应用
Ethyl ®-3-(1-amino-2-hydroxyethyl)benzoate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of Ethyl ®-3-(1-amino-2-hydroxyethyl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyethyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Ethyl ®-3-(1-amino-2-hydroxyethyl)benzoate hydrochloride can be compared with similar compounds such as:
Methyl ®-2-(1-amino-2-hydroxyethyl)benzoate hydrochloride: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate: Similar structure but with a different position of the amino and hydroxyethyl groups on the benzoate moiety.
Uniqueness
The uniqueness of Ethyl ®-3-(1-amino-2-hydroxyethyl)benzoate hydrochloride lies in its specific structural configuration, which imparts distinct chemical and biological properties
属性
分子式 |
C11H16ClNO3 |
|---|---|
分子量 |
245.70 g/mol |
IUPAC 名称 |
ethyl 3-[(1R)-1-amino-2-hydroxyethyl]benzoate;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)9-5-3-4-8(6-9)10(12)7-13;/h3-6,10,13H,2,7,12H2,1H3;1H/t10-;/m0./s1 |
InChI 键 |
GSKSYSZNZDOBLM-PPHPATTJSA-N |
手性 SMILES |
CCOC(=O)C1=CC=CC(=C1)[C@H](CO)N.Cl |
规范 SMILES |
CCOC(=O)C1=CC=CC(=C1)C(CO)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]thiepin-8-yl pivalate](/img/structure/B14026295.png)
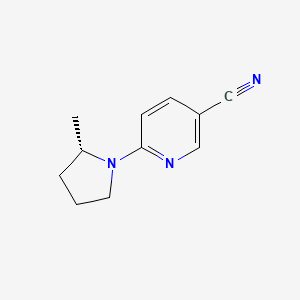


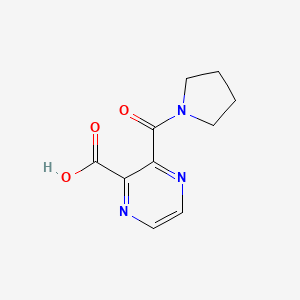
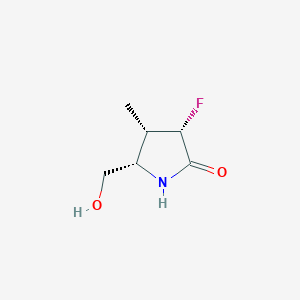
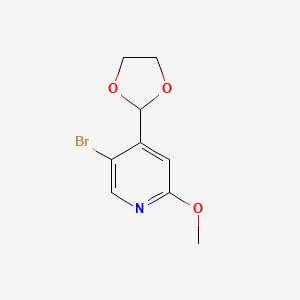
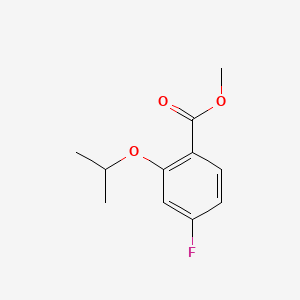
![(3AR,7aS)-tert-butyl 1-cyclopentyl-3-methyl-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B14026334.png)
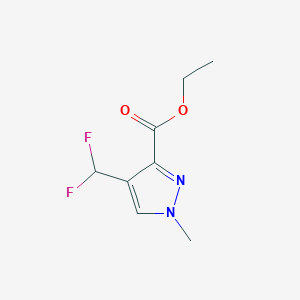

![6'-Bromo-8'-chloro-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B14026345.png)
